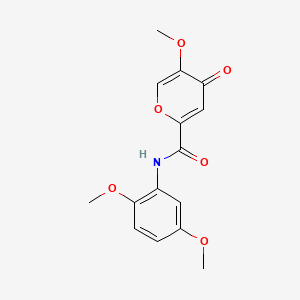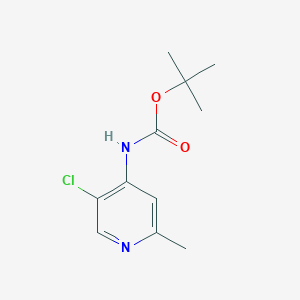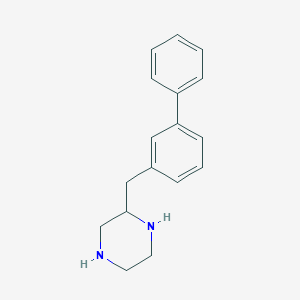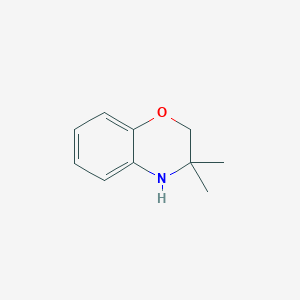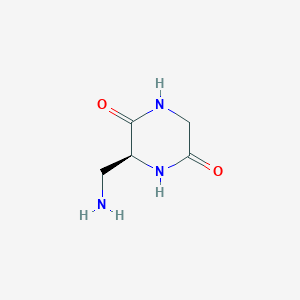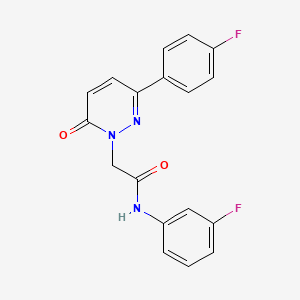
5-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both oxadiazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione typically involves the formation of the oxadiazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an aminomethyl-substituted precursor with a nitrile can lead to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and the development of catalytic processes to enhance reaction efficiency .
化学反応の分析
Types of Reactions
5-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce new functional groups into the molecule .
科学的研究の応用
5-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved in its mechanism of action are still under investigation, but they likely involve modulation of biochemical processes at the molecular level .
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic molecules that feature oxadiazole and pyrimidine rings, such as:
- 5-(3-(aminomethyl)-1,2,4-oxadiazol-5-yl)-1-methylpyrimidine-2,4(1H,3H)-dione analogs with different substituents.
- Compounds with similar ring structures but different functional groups .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
特性
分子式 |
C8H9N5O3 |
|---|---|
分子量 |
223.19 g/mol |
IUPAC名 |
5-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9N5O3/c1-13-3-4(6(14)11-8(13)15)7-10-5(2-9)12-16-7/h3H,2,9H2,1H3,(H,11,14,15) |
InChIキー |
PYWWCYGSQZBXIF-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)NC1=O)C2=NC(=NO2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-YL]ethanamine](/img/structure/B14865995.png)
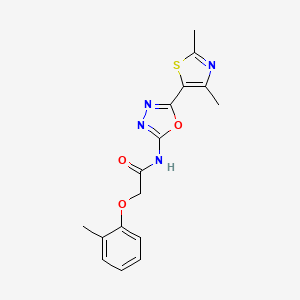
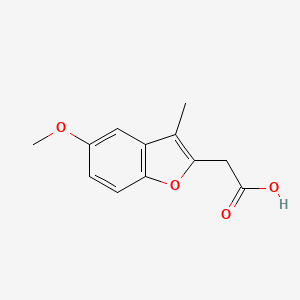
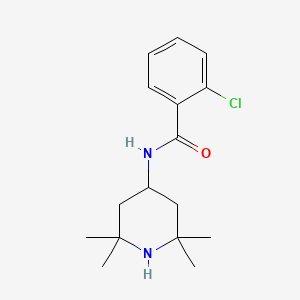
![Tert-butyl 1-(bromomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14866017.png)
![2-Imidazo[1,2-A]pyrimidin-6-ylethanamine](/img/structure/B14866035.png)
![(1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14866036.png)

